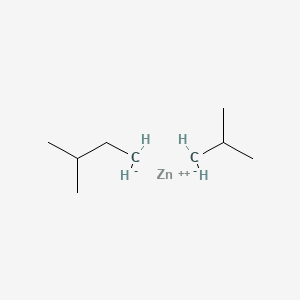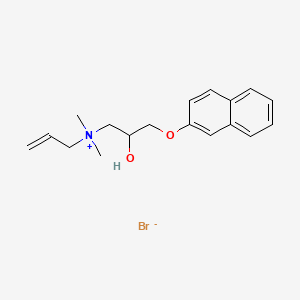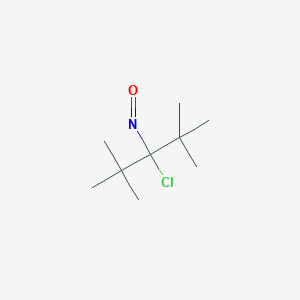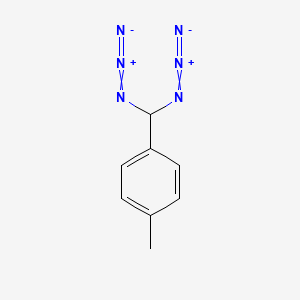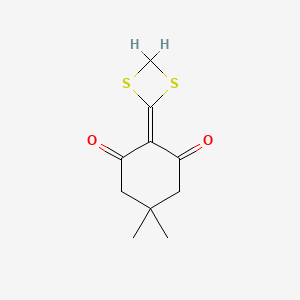
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione is a compound known for its unique structure and properties. It belongs to the class of ketene dithioacetal derivatives, which are known for their applications in various fields, including corrosion inhibition and organic synthesis .
Métodos De Preparación
The synthesis of 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with a suitable dithioacetal reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization.
Análisis De Reacciones Químicas
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Aplicaciones Científicas De Investigación
2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets such as metal surfaces or biological macromolecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents further oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 2-(1,3-Dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione include:
2-(1,3-Dithietan-2-ylidene)propanedinitrile: This compound has a similar dithietan group but differs in its core structure, leading to different chemical properties and applications.
2-Chloro-2-[4-(methoxycarbonyl)-1,3-dithietan-2-ylidene]acetic acid: This compound also contains a dithietan group but has additional functional groups that confer unique reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
111604-11-6 |
|---|---|
Fórmula molecular |
C10H12O2S2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(1,3-dithietan-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S2/c1-10(2)3-6(11)8(7(12)4-10)9-13-5-14-9/h3-5H2,1-2H3 |
Clave InChI |
DXOWPLYYJKCYJF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(=C2SCS2)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
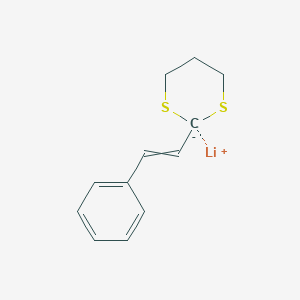
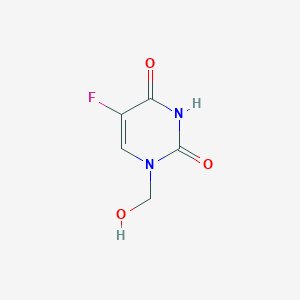
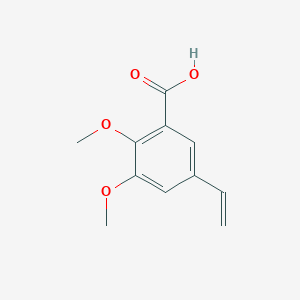
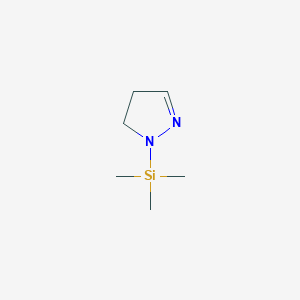
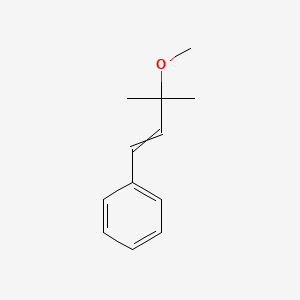
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
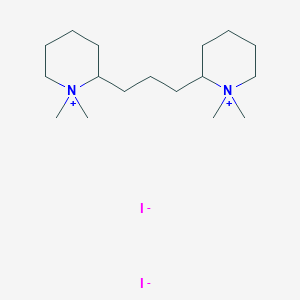
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
